

A Comparative Sensory Analysis of Rebaudioside Sweeteners for Food Science Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rebaudioside I*

Cat. No.: *B3027040*

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An objective guide to the sensory profiles of various rebaudiosides, supported by experimental data from trained sensory panels.

This guide offers a comprehensive comparison of the sensory attributes of different rebaudiosides, the sweet compounds derived from the Stevia plant. As the demand for natural, non-caloric sweeteners continues to grow, a nuanced understanding of the sensory profiles of these compounds is crucial for researchers, scientists, and product development professionals in the food and pharmaceutical industries. This document summarizes key quantitative and qualitative data from sensory panel studies to facilitate informed ingredient selection and formulation.

Quantitative Sensory Comparison of Key Rebaudiosides

Recent research has focused on characterizing the sensory profiles of newer, more sugar-like rebaudiosides, such as Rebaudioside D and M, in comparison to the more established Rebaudioside A. The following table summarizes the mean intensity scores for sweetness and bitterness of Rebaudioside A (Reb A), Rebaudioside D (Reb D), and Rebaudioside M (Reb M) as evaluated by a consumer panel.^{[1][2]} The data is based on a study where 126 participants evaluated 0.1% concentrations of each rebaudioside against a 14% sucrose solution.^{[1][2]}

Sensory Attribute	Time Point	Sucrose (14%)	Rebaudioside A (0.1%)	Rebaudioside D (0.1%)	Rebaudioside M (0.1%)
Sweetness	In-mouth	7.9	6.8	7.4	7.9
Immediate (5s post)	4.9	5.3	5.6	6.2	
Lingering (1 min post)	3.6	4.3	4.5	5.3	
Bitterness	In-mouth	1.0	3.5	1.1	1.0
Immediate (5s post)	0.9	3.5	1.4	1.2	
Lingering (1 min post)	0.6	2.1	0.8	0.7	

Note: Intensity scores were rated on a 15-cm line scale anchored from "not at all" to "extremely".[\[1\]](#)[\[2\]](#)

The in-mouth sweetness and bitterness of Rebaudioside D and M were not significantly different from the 14% sucrose solution, a stark contrast to Rebaudioside A which exhibited significant bitterness.[\[1\]](#)[\[2\]](#) However, both Rebaudioside D and M demonstrated a more intense and lingering sweetness compared to sucrose.[\[1\]](#)[\[2\]](#)

Qualitative Aftertaste Attributes of Rebaudiosides A, D, and M

A Check-All-That-Apply (CATA) analysis from the same study provides further insight into the aftertaste profiles of these sweeteners.[\[1\]](#)

Aftertaste Attribute	Sucrose	Rebaudioside A	Rebaudioside D	Rebaudioside M
Artificial	✓	✓✓✓	✓✓	✓✓
Bitter	✓✓✓	✓	✓	
Chemical	✓✓✓	✓	✓	
Sweet	✓✓✓	✓✓	✓✓✓	✓✓✓
Pleasant	✓✓✓	✓	✓✓	✓✓

Note: The number of checkmarks indicates the relative frequency of selection by the panelists.

Rebaudioside A was more frequently associated with negative attributes such as "bitter" and "chemical" compared to Rebaudioside D and M.[\[1\]](#) While Rebaudioside D and M had sensory profiles closer to sucrose, they were still more frequently described as "artificial" than sucrose.[\[1\]](#)

Sensory Profiles of Other Rebaudiosides

While comprehensive quantitative comparative data is less available for other rebaudiosides, the following table summarizes their generally reported sensory characteristics.

Rebaudioside	Relative Sweetness (vs. Sucrose)	Key Sensory Attributes
Rebaudioside B	~150x	Sweet, with some reports of bitterness and a licorice-like aftertaste.
Rebaudioside C	~20-30x	Less sweet with a more pronounced bitter and licorice aftertaste compared to other rebaudiosides. [3]
Rebaudioside F	Data not widely available	Mentioned as a minor steviol glycoside. [4]

Experimental Protocols

A clear and robust experimental design is fundamental to obtaining reliable sensory data. The methodologies outlined below are representative of those used in the sensory evaluation of high-intensity sweeteners.

Panelist Selection and Training

- **Recruitment and Screening:** Potential panelists are recruited and screened for their sensory acuity. This often involves basic taste identification tests (sweet, sour, salty, bitter, umami) and their ability to discriminate between different concentrations of sweeteners.[5]
- **Training:** Selected panelists undergo extensive training. This involves familiarization with the specific sensory attributes of rebaudiosides, including different types of sweetness, bitterness, and off-tastes like licorice and metallic notes.[5] Panelists are trained to use a standardized vocabulary (lexicon) to describe these attributes.[6]
- **Calibration:** Panelists are calibrated using reference standards for different taste modalities (e.g., sucrose for sweetness, caffeine for bitterness) to ensure consistency in their ratings on intensity scales.[5]

Sample Preparation and Presentation

- **Concentration Determination:** The concentrations of the rebaudioside solutions are determined to be equi-sweet to a reference sucrose solution.[1] This allows for a more direct comparison of their sensory profiles at a similar sweetness level.
- **Sample Preparation:** Rebaudiosides are dissolved in purified, taste-free water. Samples are prepared fresh and presented at a controlled temperature.
- **Presentation:** Samples are presented to panelists in a randomized and blind fashion to prevent bias. Each sample is typically assigned a random three-digit code.

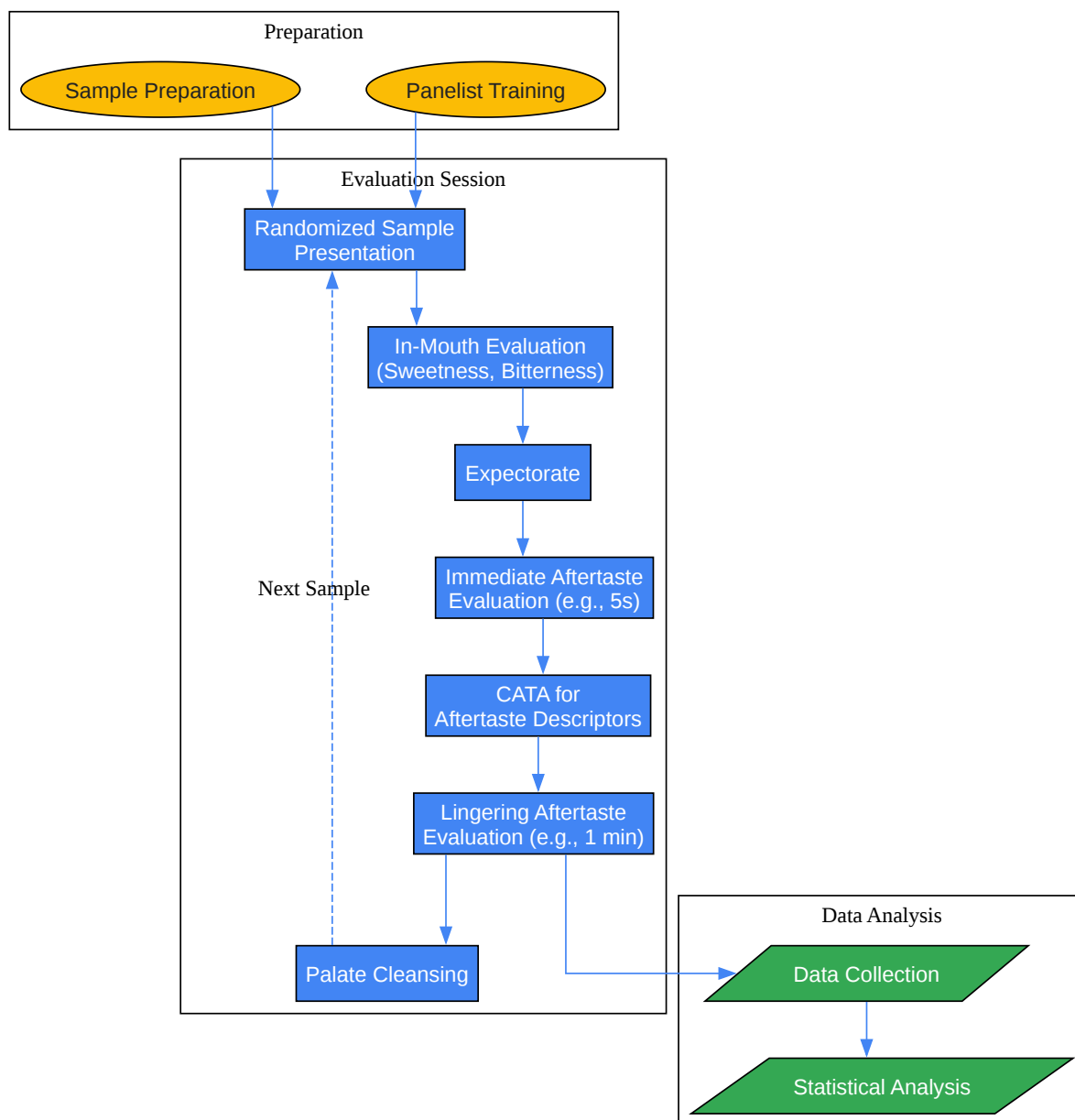
Sensory Evaluation Procedure

- **Evaluation:** Panelists are instructed to take a specific volume of the sample into their mouth, hold it for a few seconds to evaluate the in-mouth taste, and then expectorate.

- **Temporal Profile:** The intensity of key attributes like sweetness and bitterness is rated at specific time points after expectoration (e.g., 5 seconds for immediate aftertaste, 1 minute for lingering aftertaste) to capture the temporal profile of the sweetener.^[1]
- **Aftertaste Description:** Qualitative methods like the Check-All-That-Apply (CATA) can be used to gather more descriptive information about the aftertaste.^[1]
- **Palate Cleansing:** Panelists cleanse their palate between samples using unsalted crackers and purified water to minimize carry-over effects.

Visualizing the Sensory Evaluation Workflow

The following diagram illustrates a typical workflow for a sensory panel evaluation of sweeteners.



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- To cite this document: BenchChem. [A Comparative Sensory Analysis of Rebaudioside Sweeteners for Food Science Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3027040#sensory-panel-comparison-of-different-rebaudiosides>]

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